Superior Late-Phase Hepatic Tumor-to-Blood Iodine Ratio at 30 Minutes Post-Injection
In an experimental rat model with implanted hepatic tumors, diatrizoate demonstrated significantly greater tumor-to-blood iodine concentration ratios at 30 minutes post-injection compared to the low-osmolar comparators iopamidol and ioxaglate [1]. The ratio increased more steeply over time with diatrizoate than with either comparator [1].
| Evidence Dimension | Tumor-to-blood iodine concentration ratio at 30 min |
|---|---|
| Target Compound Data | Significantly greater than both iopamidol and ioxaglate (exact ratio values not reported in abstract; significance stated) |
| Comparator Or Baseline | Iopamidol and ioxaglate |
| Quantified Difference | Significantly greater (p value not specified in abstract) |
| Conditions | Rat model; three tumor types implanted in liver; 300 mg I/kg IV; X-ray energy spectrometry at 30 min |
Why This Matters
For procurement in preclinical or translational imaging studies where delayed-phase tumor conspicuity is critical, diatrizoate may provide superior late-phase tumor delineation, potentially reducing the need for repeat scans or higher doses.
- [1] Burgener FA, Gutierrez OH. Comparison of diatrizoate, iopamidol, and ioxaglate for the contrast enhancement of experimental hepatic tumors in CT. Investigative Radiology. 1985;20(6):626-631. View Source
